molecular formula C9H7ClF2O B8002340 1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone

1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone

Cat. No.: B8002340
M. Wt: 204.60 g/mol
InChI Key: RBHBIBRIIILEED-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone (CAS: 942069-71-8) is a halogenated aromatic ketone characterized by a difluoroethanone group attached to a 3-chloro-4-methylphenyl ring. Its molecular formula is C₉H₇ClF₂O, with a molecular weight of 204.61 g/mol. The compound features a chloro substituent at the 3-position and a methyl group at the 4-position on the benzene ring, which influence its electronic and steric properties.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c1-5-2-3-6(4-7(5)10)8(13)9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHBIBRIIILEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone typically involves the reaction of 3-chloro-4-methylbenzoyl chloride with difluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The difluoroethanone moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone can be compared to analogous difluoroethanone and trifluoroethanone derivatives. Key differences lie in substituent positions, fluorine atom count, and aromatic ring modifications, which impact reactivity, stability, and applications.

Table 1: Comparison of Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Fluorine Atoms Key Properties/Applications
This compound C₉H₇ClF₂O 204.61 3-Cl, 4-CH₃ on phenyl 2 Discontinued; research applications
1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone C₈H₇ClF₂O₂ 208.59 4-Cl, 3-OCH₃ on phenyl 2 Available commercially; used in synthesis
1-(2-Chlorophenyl)-2,2-difluoroethanone C₈H₅ClF₂O 190.58 2-Cl on phenyl 2 Higher reactivity due to ortho-Cl
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone C₈H₃Cl₂F₃O 243.01 3,5-Cl₂ on phenyl 3 Strong electron-withdrawing effect
1-(2,4-Difluorophenyl)-2,2-difluoroethanone C₈H₄F₄O 192.11 2,4-F₂ on phenyl 2 Potential fluorinated building block
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone C₈H₄ClF₃O 200.57 4-Cl on phenyl; trifluoro group 3 Enhanced stability; catalytic uses

Key Findings:

Substituent Effects: Electron-Withdrawing Groups: The trifluoroethanone derivatives (e.g., 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone) exhibit stronger electron-withdrawing effects compared to difluoro analogs, enhancing their stability in electrophilic reactions .

Fluorine Substitution: Difluoroethanones (2 F atoms) are less electron-deficient than trifluoroethanones (3 F atoms), making them more suitable for reactions requiring moderate electrophilicity. For example, 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone is preferred in coupling reactions due to its higher reactivity .

Aromatic Ring Modifications: Heterocyclic variants, such as 2-(5-Bromopyridin-3-yl)-1-(5-(4-chlorophenyl)furan-2-yl)-2,2-difluoroethanone, demonstrate altered solubility and binding properties, making them relevant in medicinal chemistry . Methoxy-substituted derivatives (e.g., 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone) exhibit improved solubility in polar solvents compared to methyl-substituted analogs .

Functional Group Variations: Reduction of the ketone to an alcohol (e.g., 1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol) significantly alters physical properties, such as boiling point and hydrogen-bonding capacity, expanding utility in pharmaceutical intermediates .

Biological Activity

1-(3-Chloro-4-methylphenyl)-2,2-difluoroethanone is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of difluoromethyl and chloro substituents enhances its lipophilicity and metabolic stability, which are critical factors in drug design and development.

The molecular formula of this compound is C10H8ClF2OC_10H_8ClF_2O. Its structure includes a phenyl ring substituted with a chlorine atom and a methyl group, along with a difluoroethanone moiety. This configuration may influence its interaction with biological targets.

Property Value
Molecular FormulaC₁₀H₈ClF₂O
Molecular Weight232.62 g/mol
Melting PointNot available
SolubilityLipophilic

Research indicates that compounds similar to this compound can interact with various biological pathways. The difluoromethyl group is known to enhance the compound's ability to penetrate lipid membranes, potentially increasing its bioavailability. This property is particularly significant in the context of drug development for targeting intracellular processes.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of compounds containing similar structures. For instance, fluorinated ketones have been shown to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

  • Case Study 1 : A study on fluorinated ketones demonstrated their ability to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
  • Case Study 2 : Another investigation highlighted the potential of fluorinated compounds in treating metabolic disorders by enhancing insulin sensitivity through modulation of the phosphoinositide 3-kinase (PI3K) signaling pathway .

Toxicity and Safety Profile

The safety profile of this compound is not extensively documented; however, studies on related compounds suggest that careful evaluation is necessary due to potential cytotoxic effects. Toxicological assessments should focus on evaluating the compound's impact on cellular viability and its potential genotoxicity.

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